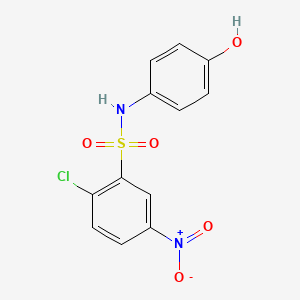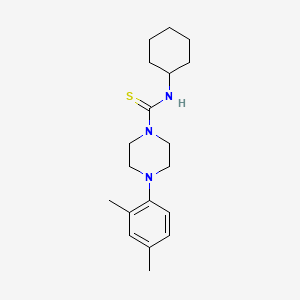
2-chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide
描述
2-chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide is a synthetic organic compound with a complex structure that includes a benzamide core, a chloro substituent, a phenylethyl group, and a pyrrolidinylsulfonyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoyl chloride, 2-phenylethylamine, and pyrrolidine.
Formation of Benzamide Core: The initial step involves the reaction of 2-chlorobenzoyl chloride with 2-phenylethylamine to form 2-chloro-N-(2-phenylethyl)benzamide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Sulfonylation: The next step involves the introduction of the pyrrolidinylsulfonyl group. This is achieved by reacting the intermediate 2-chloro-N-(2-phenylethyl)benzamide with pyrrolidine and a sulfonylating agent such as chlorosulfonic acid or sulfonyl chloride under controlled conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
科学研究应用
2-chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Chemical Biology: The compound is used as a tool to study cellular processes and pathways, particularly those involving sulfonylation and amide bond formation.
作用机制
The mechanism by which 2-chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can include:
Receptor Binding: Interaction with G-protein coupled receptors or ion channels.
Enzyme Inhibition: Inhibition of enzymes such as proteases or kinases.
Signal Transduction: Modulation of signaling pathways involved in cell growth, differentiation, or apoptosis.
相似化合物的比较
2-chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide can be compared with other similar compounds to highlight its uniqueness:
2-chloro-N-(2-phenylethyl)benzamide: Lacks the pyrrolidinylsulfonyl group, which may affect its biological activity and chemical properties.
N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide: Lacks the chloro substituent, which can influence its reactivity and interaction with biological targets.
2-chloro-N-(2-phenylethyl)-5-(methylsulfonyl)benzamide: Contains a methylsulfonyl group instead of a pyrrolidinylsulfonyl group, which can alter its chemical and biological properties.
These comparisons help to understand the specific contributions of different functional groups to the overall properties and applications of the compound.
属性
IUPAC Name |
2-chloro-N-(2-phenylethyl)-5-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-18-9-8-16(26(24,25)22-12-4-5-13-22)14-17(18)19(23)21-11-10-15-6-2-1-3-7-15/h1-3,6-9,14H,4-5,10-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYOWBRWMMNMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401178909 | |
| Record name | 2-Chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494839-05-3 | |
| Record name | 2-Chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494839-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5E)-1-(2,4-dichlorophenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5210696.png)

![N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5210698.png)
![[2-(Dimethylamino)phenyl]-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone](/img/structure/B5210699.png)

![3-{1-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-yl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5210705.png)
![N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide](/img/structure/B5210717.png)
![2-methoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5210721.png)
methanone](/img/structure/B5210728.png)
![5-(4-fluorophenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5210730.png)

![1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5210745.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B5210746.png)
